N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-fluorophenyl)amino)formamide
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Overview
Description
DBU is a chemical compound that belongs to the class of amidine compounds . It is a non-nucleophilic, sterically hindered, tertiary amine base used in organic synthesis as a catalyst and a complexing ligand .
Synthesis Analysis
DBU is commercially produced synthetically . It has been used as a catalyst for the dissolution and activation of cellulose by a reversible reaction of its hydroxyl groups with carbon dioxide . This dissolved cellulose system can be derivatized to form cellulose mixed esters .Molecular Structure Analysis
The empirical formula of DBU is C9H16N2 . The SMILES string representation is C1CCN2CCCN=C2CC1 .Chemical Reactions Analysis
DBU has been used in a simple and novel metal-free reduction of azides to amines . Aromatic and sulfonyl azides are typically used to give the desired amines in moderate to excellent yields . This transformation features good functional group tolerance and high chemo-selectivity .Physical And Chemical Properties Analysis
DBU is a colorless liquid with a density of 1.018 g/mL at 25 °C . It has a boiling point of 80-83 °C/0.6 mmHg and a refractive index of 1.522-1.524 .Scientific Research Applications
Synthetic Methodologies and Chemical Characterization
Facile Heterocyclic Synthesis : Studies on the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives explore complex reactions that could be relevant to the synthesis and characterization of similarly structured compounds. These methodologies involve reactions of amino-carbonitriles with various reagents, leading to compounds with potential antibacterial and antifungal activities (Hafez et al., 2015).
Radiosynthesis of Formamides : A novel radiolabelling strategy for the synthesis of carbon-11 radiolabelled formamides from primary amines and [11C]CO2 demonstrates innovative methods that could be applied to the compound of interest for potential use in PET imaging studies (Luzi et al., 2020).
Biological Activities
Antitumor Activities : The synthesis and characterization of novel compounds with antitumor activities, such as imidazotetrazines, provide a framework for understanding how complex organic molecules can be designed and synthesized to target cancer cells. These studies lay the groundwork for the development of new anticancer drugs (Stevens et al., 1984).
Antimicrobial and Antifungal Activities : The development of benzodiazepine derivatives with antimicrobial, antifungal, and anthelmintic activities highlights the potential of complex organic compounds in treating various infections. Such research can inspire studies into the antimicrobial properties of the compound (Kumar & Joshi, 2008).
Potential Applications in Drug Development
- Vasopressin V2 Receptor Antagonists : Research on nonpeptide vasopressin V2 receptor antagonists, which include complex organic molecules, can inform the development of new therapeutic agents for diseases such as kidney disorders and hypertension. The methodologies and biological assays used in these studies may be applicable to research on the compound of interest (Ohkawa et al., 1999).
Mechanism of Action
Safety and Hazards
DBU is labeled as a dangerous substance . Hazard statements include H301, H302, H312, H314, H412 . Precautionary statements include P260, P264, P270, P273, P280, P301+P310, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, P501 .
Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25FN4O3/c1-20-11-5-6-14-22(20)27(37)19-36-26-18-10-7-15-23(26)28(21-12-3-2-4-13-21)34-29(30(36)38)35-31(39)33-25-17-9-8-16-24(25)32/h2-18,29H,19H2,1H3,(H2,33,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFASFOARDYVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=CC=C4F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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